Cas no 2171882-10-1 (N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine)

N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1582247
- N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 2171882-10-1
- N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine
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- Inchi: 1S/C13H16N4O/c1-2-9(1)15-13-10-3-5-14-12(10)16-11(17-13)8-4-6-18-7-8/h3,5,8-9H,1-2,4,6-7H2,(H2,14,15,16,17)
- InChI Key: KSZQMDSCDMHKSF-UHFFFAOYSA-N
- SMILES: O1CCC(C2=NC3=C(C=CN3)C(=N2)NC2CC2)C1
Computed Properties
- Exact Mass: 244.13241115g/mol
- Monoisotopic Mass: 244.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 62.8Ų
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1582247-0.05g |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1582247-0.25g |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1582247-250mg |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 250mg |
$1432.0 | 2023-09-24 | ||
Enamine | EN300-1582247-0.5g |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1582247-2.5g |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1582247-100mg |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 100mg |
$1371.0 | 2023-09-24 | ||
Enamine | EN300-1582247-2500mg |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 2500mg |
$3051.0 | 2023-09-24 | ||
Enamine | EN300-1582247-5000mg |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 5000mg |
$4517.0 | 2023-09-24 | ||
Enamine | EN300-1582247-10000mg |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 10000mg |
$6697.0 | 2023-09-24 | ||
Enamine | EN300-1582247-500mg |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
2171882-10-1 | 500mg |
$1495.0 | 2023-09-24 |
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine Related Literature
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
Additional information on N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo2,3-dpyrimidin-4-amine
Introduction to N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 2171882-10-1)
N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171882-10-1, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The unique structural features of this compound, particularly its N-cyclopropyl and oxolan-3-yl substituents, contribute to its distinctive chemical and pharmacological properties.
The N-cyclopropyl group is known for its ability to enhance the metabolic stability and bioavailability of molecules, making it a valuable component in drug design. This feature is particularly relevant in the development of small-molecule inhibitors and activators targeting various therapeutic pathways. On the other hand, the oxolan-3-yl moiety introduces a oxygen-rich environment that can influence the compound's interactions with biological targets, potentially enhancing its binding affinity and selectivity.
The core structure of N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is derived from a pyrrolo[2,3-d]pyrimidine scaffold, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Pyrrolo[2,3-d]pyrimidines have been extensively studied for their potential as kinase inhibitors, DNA intercalators, and antimicrobial agents. The addition of the N-cyclopropyl and oxolan-3-yl groups to this scaffold further modulates its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds with potential therapeutic applications. The compound N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has emerged as a subject of considerable interest due to its unique structural features and potential biological activities. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
The synthesis of N-cyclopropyl-2-(oxolan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the N-cyclopropyl group typically requires cyclopropanation reactions, which can be achieved through various methodologies such as metal-catalyzed cyclopropanation or photochemical activation. The subsequent incorporation of the oxolan-3-yl moiety often involves ring-forming reactions that require careful optimization to ensure high yields and purity.
The pharmacological evaluation of N-cyclopropyl-2-(oxolan-3-y)l)-7H-pyrrolo[2,3-d]pyrimidin--4-am ine has revealed several interesting findings. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases, which are key targets in cancer therapy. The presence of both the N-cyclopropyl and oxolan-y1 groups appears to enhance its binding affinity to these targets, potentially leading to more effective inhibition. Additionally, the compound has shown promise in preliminary antimicrobial assays, indicating its potential as an alternative therapeutic agent against resistant bacterial strains.
The structural flexibility offered by the pyrrolo[2,3-d]pyrimidine core allows for further derivatization and optimization to improve pharmacokinetic properties and target specificity. Researchers are exploring various modifications to the scaffold, including changes to the substituents on the pyrrole ring and the connectivity between different rings. These modifications aim to enhance solubility, reduce toxicity, and improve overall therapeutic efficacy.
The role of computational chemistry in the design and optimization of N-cyclopropyl--(o-xolanylyl))-7H-pyrroio[23d}pyrimidin--4-am ine cannot be overstated. Molecular modeling techniques have been instrumental in understanding how different structural features influence binding interactions with biological targets. By leveraging computational methods such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict binding affinities and optimize molecular structures before conducting expensive experimental trials.
The future prospects for N-cycлоропрйл--(оксолан--ы)л)-7Н--пирроло[23д}пиримидин--4--аминe are promising given its unique structural features и potential biological activities. Further research is needed to fully elucidate its mechanism of action и explore its therapeutic potential in various disease models. As our understanding of drug design и molecular interactions continues to evolve,this compound is likely to play an important role in the development of novel pharmaceutical agents.
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